(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
Description
Properties
Molecular Formula |
C16H17N3 |
|---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
(1R)-1-(6-methyl-1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C16H17N3/c1-11-8-9-14-15(10-11)19(16(18-14)12(2)17)13-6-4-3-5-7-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1 |
InChI Key |
SUVXIQIFHANZHY-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C(C)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Palladium and Copper Catalysis
A highly efficient method for synthesizing 1,2-disubstituted benzimidazoles, which can be adapted for the target compound, involves a one-pot procedure combining palladium-catalyzed N-arylation and copper-catalyzed C–H functionalization/C–N bond formation. The procedure includes:
- Reacting amidine precursors with aryl iodides in the presence of palladium acetate and Xantphos ligand under nitrogen atmosphere at 140 °C for 18 hours.
- Subsequent addition of copper acetate and oxygen atmosphere for 8 hours at 140 °C to promote C–H activation and cyclization.
This method yields benzimidazole derivatives with high purity after silica gel chromatography or recrystallization.
Multi-Step Synthesis of Substituted Benzimidazoles
Another approach involves multi-step synthesis starting from substituted o-phenylenediamine derivatives and aldehydes:
- Formation of 2-aryl-5-cyanobenzimidazoles by refluxing substituted benzaldehydes with 4-cyano-1,2-phenylenediamine in the presence of sodium metabisulfite.
- Catalytic reduction of nitro or formyl groups to amines using Ni–Al alloy or palladium on carbon catalysts.
- Final functionalization steps include nucleophilic substitution and reductive amination to introduce the ethanamine side chain.
Preparation of (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-yl)ethanamine
Synthesis of 6-Methyl-1-phenyl-1H-benzimidazole Intermediate
The 6-methyl substitution can be introduced by starting with 4-methyl-o-phenylenediamine or via selective methylation of the benzimidazole ring post-cyclization. The phenyl group at the 1-position is typically installed via palladium-catalyzed N-arylation using phenyl iodide or bromide.
Introduction of the Chiral Ethanamine Side Chain
The ethanamine moiety at the 2-position is introduced through stereoselective reductive amination or nucleophilic substitution:
- A common method involves reacting the 2-position substituted benzimidazole with a chiral precursor such as (R)-1-bromo- or (R)-1-chloroethanamine under basic conditions.
- Alternatively, the 2-position can be functionalized with a suitable leaving group (e.g., halogen), followed by displacement with (R)-1-aminoethane.
The stereochemistry is controlled by using enantiomerically pure starting materials or chiral catalysts during amination.
Purification and Characterization
After synthesis, the product is purified by column chromatography using ethyl acetate/petroleum ether mixtures or recrystallization from ethanol. Characterization includes:
- Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy to confirm chemical shifts consistent with the substituted benzimidazole and ethanamine groups.
- Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- Optical rotation measurements to verify enantiomeric purity.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Palladium-catalyzed N-arylation | Pd(OAc)2, Xantphos, Cs2CO3, phenyl iodide, xylene, 140°C, 18 h, N2 | ~90 | Formation of 1-phenyl benzimidazole |
| 2 | Copper-catalyzed C–H activation | Cu(OAc)2, O2, xylene, 140°C, 8 h | High | Cyclization to benzimidazole core |
| 3 | Introduction of 6-methyl group | Starting from 4-methyl-o-phenylenediamine or methylation post-cyclization | Variable | Methyl substitution at 6-position |
| 4 | Stereoselective amination | (R)-1-haloethanamine, base, solvent (e.g., ethanol), mild heating | 70–85 | Formation of chiral ethanamine side chain |
| 5 | Purification | Silica gel chromatography or recrystallization | — | Product isolation and purification |
Research and Experimental Data Highlights
- The one-pot Pd/Cu catalyzed synthesis method demonstrates excellent yields and operational simplicity, suitable for scale-up.
- Multi-step synthetic routes allow for structural diversification, including methyl and phenyl substitutions, critical for tuning biological activity.
- Chiral amine introduction is efficiently achieved via nucleophilic substitution with enantiomerically pure amines, preserving stereochemistry.
- Spectroscopic data confirm the integrity and purity of the final compound, with characteristic NMR signals for the benzimidazole ring, methyl group, phenyl ring, and ethanamine side chain.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole core or the methyl group.
Reduction: Reduction reactions can be used to modify the benzimidazole core or reduce any nitro groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties.
Medicine
Drug Development: The compound can be a lead molecule for developing new drugs targeting specific diseases.
Therapeutic Agents: It may have potential as an anti-inflammatory, anticancer, or antiviral agent.
Industry
Agriculture: The compound may be used in the development of agrochemicals.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of ®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- 6-Methyl Group : The methyl group at C6 may increase metabolic stability by sterically shielding the benzimidazole core from oxidative degradation .
- Chirality : The (R)-configuration of the ethanamine side chain is critical for enantioselective interactions, as seen in related compounds showing differential inhibition of kinases or receptors .
Physical and Chemical Properties
- Melting Point : The target compound’s melting point is expected to exceed 160°C, comparable to (R)-1-(1H-benzimidazol-2-yl)-2-phenylethanamine (mp 167–169°C) .
- Solubility : The 6-methyl group reduces polarity, likely decreasing aqueous solubility compared to unsubstituted analogues like 2-(1H-benzimidazol-2-yl)ethanamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
